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Compound of Interest

Compound Name: 3-butoxyaniline

Cat. No.: B1281059 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-
butoxyaniline, a key intermediate in various chemical syntheses. Due to the limited availability

of published experimental spectra for 3-butoxyaniline, this guide presents predicted data

based on the analysis of structurally similar compounds and established spectroscopic

principles. The information herein is intended to serve as a valuable resource for the

identification, characterization, and quality control of 3-butoxyaniline in a laboratory setting.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 3-butoxyaniline.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Butoxyaniline

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1281059?utm_src=pdf-interest
https://www.benchchem.com/product/b1281059?utm_src=pdf-body
https://www.benchchem.com/product/b1281059?utm_src=pdf-body
https://www.benchchem.com/product/b1281059?utm_src=pdf-body
https://www.benchchem.com/product/b1281059?utm_src=pdf-body
https://www.benchchem.com/product/b1281059?utm_src=pdf-body
https://www.benchchem.com/product/b1281059?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.10 t, J ≈ 8.0 Hz 1H Ar-H (C5)

~6.40 dd, J ≈ 8.0, 2.0 Hz 1H Ar-H (C6)

~6.35 t, J ≈ 2.0 Hz 1H Ar-H (C2)

~6.30 dd, J ≈ 8.0, 2.0 Hz 1H Ar-H (C4)

~3.95 t, J ≈ 6.5 Hz 2H O-CH₂-

~3.60 (broad s) s 2H -NH₂

~1.75 quint, J ≈ 7.0 Hz 2H -CH₂-CH₂-CH₃

~1.50 sext, J ≈ 7.5 Hz 2H -CH₂-CH₃

~0.98 t, J ≈ 7.5 Hz 3H -CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Butoxyaniline

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.00 ppm)
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Chemical Shift (δ, ppm) Assignment

~160.0 C3 (Ar-C-O)

~148.0 C1 (Ar-C-NH₂)

~130.5 C5 (Ar-CH)

~108.0 C4 (Ar-CH)

~105.5 C6 (Ar-CH)

~101.0 C2 (Ar-CH)

~68.0 O-CH₂-

~31.5 -CH₂-CH₂-CH₃

~19.5 -CH₂-CH₃

~14.0 -CH₃

Table 3: Predicted Infrared (IR) Absorption Data for 3-Butoxyaniline
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3350 Medium, Sharp

N-H asymmetric and

symmetric stretching (primary

amine)

3050 - 3010 Medium Aromatic C-H stretching

2960 - 2850 Strong Aliphatic C-H stretching

1620 - 1580 Strong N-H bending (scissoring)

1600 - 1450 Medium to Strong Aromatic C=C stretching

1250 - 1200 Strong
Aryl C-O stretching

(asymmetric)

1050 - 1000 Strong
Aryl C-O stretching

(symmetric)

850 - 750 Strong
Aromatic C-H out-of-plane

bending

Table 4: Predicted Mass Spectrometry (MS) Data for 3-Butoxyaniline

Ionization Mode: Electrospray (ESI) or Electron Impact (EI)

m/z Interpretation

165 [M]⁺ (Molecular Ion)

109
[M - C₄H₈]⁺ (Loss of butene via McLafferty

rearrangement)

93 [M - C₄H₉O]⁺ (Loss of butoxy radical)

77 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic analyses of 3-
butoxyaniline.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

Sample Preparation: Dissolve 5-10 mg of purified 3-butoxyaniline in approximately 0.7

mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved.

Instrumentation: Utilize a 300-600 MHz NMR spectrometer.

¹H NMR Parameters:

Pulse Sequence: Standard single pulse.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled single pulse (e.g., zgpg30).

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2 seconds.

Spectral Width: 0 to 200 ppm.

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the

raw data. Reference the spectra to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy
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Attenuated Total Reflectance (ATR) Method (for liquid sample):

Instrument Setup: Select the appropriate spectral range (e.g., 4000 to 400 cm⁻¹) and

resolution (e.g., 4 cm⁻¹).

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small drop of 3-butoxyaniline directly onto the ATR crystal,

ensuring complete coverage of the crystal surface.

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

3. Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS):

Sample Preparation: Prepare a dilute solution of 3-butoxyaniline (1-10 µg/mL) in a

suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic

acid (0.1%) can aid in protonation for positive ion mode.[1]

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Q-TOF

or Orbitrap instrument, for high-resolution mass measurements.

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-

10 µL/min) using a syringe pump.

MS Parameters:

Ionization Mode: Positive ion mode.

Capillary Voltage: 3-5 kV.

Source Temperature: 100-150 °C.
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Mass Range: m/z 50-500.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak

([M+H]⁺) and any significant fragment ions.

Visualizations
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound like 3-butoxyaniline.
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Workflow for Spectroscopic Characterization of 3-Butoxyaniline
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Caption: Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 3-
Butoxyaniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1281059#spectroscopic-data-of-3-butoxyaniline-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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